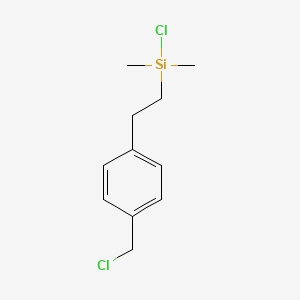
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves a silicon atom bonded to two methyl groups, a chloromethyl group, and a 2-(4-(chloromethyl)phenyl)ethyl group. The exact 3D structure is not provided in the searched resources.科学的研究の応用
Synthesis and Reactions of Silanes
Research by Matyjaszewski and Chen (1988) explores the synthesis and reactions of silanes, specifically focusing on the displacement reactions of phenyl, chloro, and methyl groups in mono- and di-silanes. This study provides insights into the reactivity of different groups attached to silicon atoms, which is relevant for understanding the chemical behavior of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane in synthesis applications (Matyjaszewski & Chen, 1988).
Electrochemical Silylation of Phenylacetylene
Jouikov and Salaheev (1996) studied the electrochemical reduction of chlorotrimethylsilane and dichlorodimethylsilane, leading to the formation of silylated derivatives. This work highlights the potential of using electrochemical methods for modifying silane compounds, which could be applied to Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane for creating silylated products with desired properties (Jouikov & Salaheev, 1996).
Anion-Exchange Membrane for Water Desalination
Manohar, Das, and Shahi (2017) disclosed an alternative method for chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using trimethyl chlorosilane. Their work focuses on developing anion-exchange membranes (AEMs) for water desalination, demonstrating the utility of chlorosilane compounds in creating materials with specific ion-exchange capacities and physicochemical properties (Manohar, Das, & Shahi, 2017).
Nonlinear Optical Absorption of Novel Chalcone Derivative Compounds
Rahulan et al. (2014) investigated the nonlinear optical properties of a compound synthesized from a chloroform derivative, indicating the potential of chlorosilane derivatives in developing materials for optical device applications, such as optical limiters. This research suggests that modifications to the chlorosilane backbone could tune the optical properties of the resulting compounds (Rahulan et al., 2014).
Safety And Hazards
特性
CAS番号 |
68092-71-7 |
|---|---|
製品名 |
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane |
分子式 |
C11H16Cl2Si |
分子量 |
247.23 g/mol |
IUPAC名 |
chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |
InChIキー |
FPDXRQODEPQHSK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
正規SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
その他のCAS番号 |
74143-32-1 68092-71-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



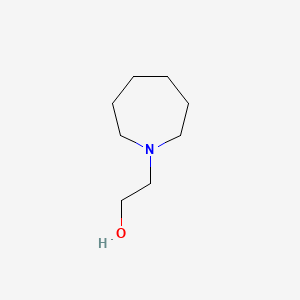
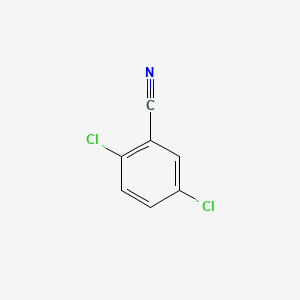
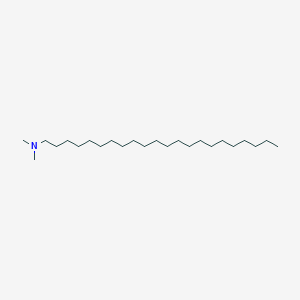
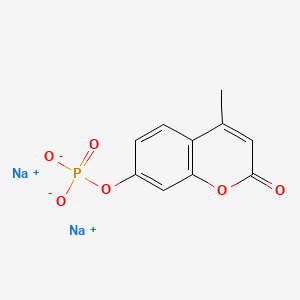
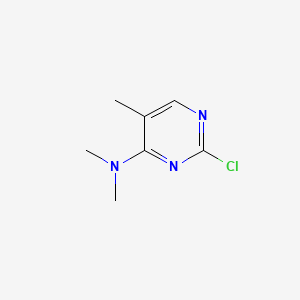
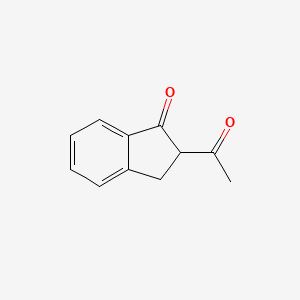
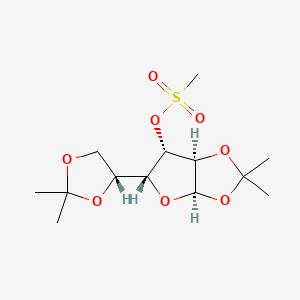
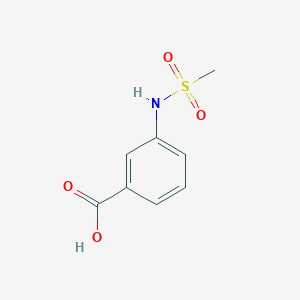
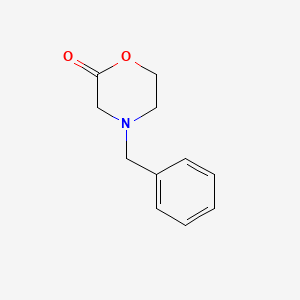
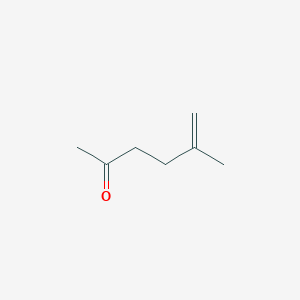
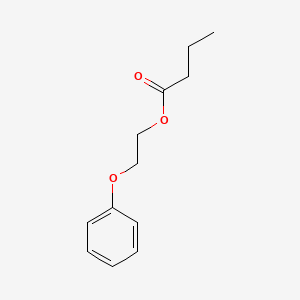
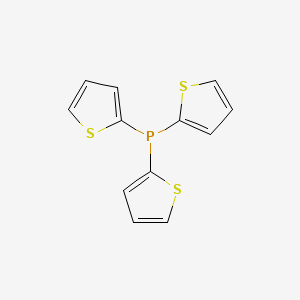
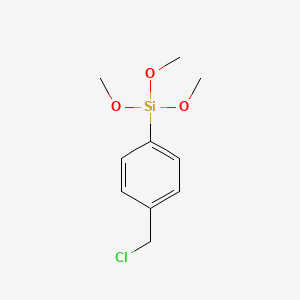
![Silicic acid (H4SiO4), tetrakis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B1580769.png)